molecular formula C27H45O5- B1259521 3alpha,7alpha,12alpha-Trihydroxy-5beta-cholestanoate

3alpha,7alpha,12alpha-Trihydroxy-5beta-cholestanoate

Cat. No. B1259521
M. Wt: 449.6 g/mol
InChI Key: CNWPIIOQKZNXBB-VCVMUKOKSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

3alpha,7alpha,12alpha-trihydroxy-5beta-cholestan-26-oate(1-) is a monocarboxylic acid anion resulting from the removal of the from from the carboxy group of 3alpha,7alpha,12alpha-trihydroxy-5beta-cholestan-26-oic acid. It is a conjugate base of a 3alpha,7alpha,12alpha-trihydroxy-5beta-cholestan-26-oic acid.

Scientific Research Applications

Role in Bile Acid Biosynthesis

3α,7α,12α-Trihydroxy-5β-cholestanoate is involved in the biosynthesis of bile acids. This compound, through various biochemical processes, gets converted into different forms of bile acids, crucial for digestion and absorption of fats in the intestine. Gustafsson (1975) found that rat liver catalyzes the conversion of 3α,7α,12α-Trihydroxy-5β-cholestanoate into a tetrahydroxy form, which is a step in bile acid synthesis (Gustafsson, 1975). Additionally, Kurosawa et al. (2001) synthesized coenzyme A esters of this compound for studying beta-oxidation in bile acid biosynthesis (Kurosawa et al., 2001).

In Vitro Catabolism Studies

Mendelsohn and Mendelsohn (1969) explored the catabolism of cholesterol in vitro, demonstrating that rat liver can metabolize cholesterol into both forms of 3α,7α,12α-Trihydroxy-5β-cholestanoic acid (Mendelsohn & Mendelsohn, 1969).

Role in Cholesterol Metabolism

This compound also plays a significant role in the metabolism of cholesterol. The transformation of cholesterol into various bile acids, including 3α,7α,12α-Trihydroxy-5β-cholestanoate, is a critical pathway in cholesterol homeostasis.

Implications in Liver Function

The liver's ability to convert cholesterol into bile acids, including 3α,7α,12α-Trihydroxy-5β-cholestanoate, is an essential aspect of its function. This process aids in the digestion and absorption of dietary fats and fat-soluble vitamins, and also plays a role in the regulation of cholesterol levels in the body.

Applications in Chemical Synthesis

Chemical syntheses of this compound and its derivatives have been conducted for various biochemical studies. For example, Dayal et al. (1976) synthesized derivatives of 3α,7α,12α-Trihydroxy-5β-cholestanoate for in vivo and in vitro studies of bile acid biosynthesis pathways (Dayal et al., 1976).

properties

Molecular Formula

C27H45O5-

Molecular Weight

449.6 g/mol

IUPAC Name

(6R)-2-methyl-6-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanoate

InChI

InChI=1S/C27H46O5/c1-15(6-5-7-16(2)25(31)32)19-8-9-20-24-21(14-23(30)27(19,20)4)26(3)11-10-18(28)12-17(26)13-22(24)29/h15-24,28-30H,5-14H2,1-4H3,(H,31,32)/p-1/t15-,16?,17+,18-,19-,20+,21+,22-,23+,24+,26+,27-/m1/s1

InChI Key

CNWPIIOQKZNXBB-VCVMUKOKSA-M

Isomeric SMILES

C[C@H](CCCC(C)C(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C

Canonical SMILES

CC(CCCC(C)C(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3alpha,7alpha,12alpha-Trihydroxy-5beta-cholestanoate
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3alpha,7alpha,12alpha-Trihydroxy-5beta-cholestanoate
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Reactant of Route 6
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